molecular formula C14H10ClN5O B7717228 N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine CAS No. 1354268-97-5

N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine

Cat. No. B7717228
CAS RN: 1354268-97-5
M. Wt: 299.71 g/mol
InChI Key: APBWMUVYLDUPCF-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, also known as CPYPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biological research.

Mechanism of Action

N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation, migration, and invasion, which are essential for cancer development and progression.
Biochemical and Physiological Effects:
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to exhibit potent anticancer activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has several advantages for use in lab experiments, including its high potency and selectivity for protein kinases, its low toxicity, and its ability to inhibit multiple protein kinases simultaneously. However, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine also has some limitations, including its poor solubility in water and its potential to interact with other compounds in biological systems, which may affect its activity and specificity.

Future Directions

There are several future directions for research on N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, including the development of more efficient and selective synthesis methods, the identification of novel protein kinase targets for N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.

Synthesis Methods

N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and copper-catalyzed N-arylation reaction. The most commonly used method for synthesizing N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine is the Suzuki coupling reaction, which involves the reaction of 3-chloro-4-bromopyrimidine with 2-aminopyrimidine-5-boronic acid, followed by the addition of 3-chloro-4-hydroxyphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate.

Scientific Research Applications

N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry and biological research. It has been shown to exhibit potent inhibitory activity against various protein kinases, including c-Met, Axl, and Ron, which are involved in cancer development and progression. N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-11-9-10(20-13-16-5-1-6-17-13)3-4-12(11)21-14-18-7-2-8-19-14/h1-9H,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBWMUVYLDUPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine

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